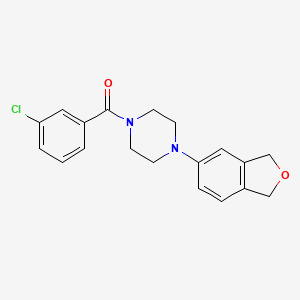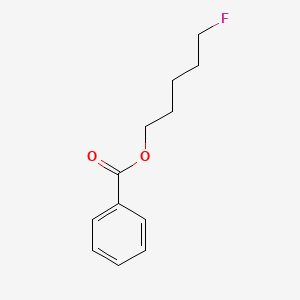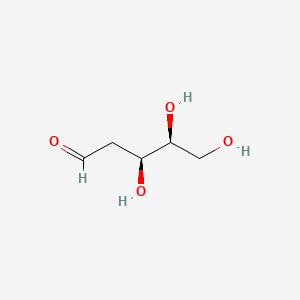
(3S,4S)-3,4,5-trihydroxypentanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S)-3,4,5-trihydroxypentanal is an organic compound with the molecular formula C5H10O4 It is a stereoisomer of pentose sugars and contains three hydroxyl groups and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3,4,5-trihydroxypentanal can be achieved through several methods. One common approach involves the oxidation of suitable precursors such as pentose sugars or their derivatives. The reaction typically requires specific catalysts and controlled conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using advanced catalytic systems. These methods are designed to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-3,4,5-trihydroxypentanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(3S,4S)-3,4,5-trihydroxypentanal has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of (3S,4S)-3,4,5-trihydroxypentanal involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. These interactions can influence cellular processes and metabolic pathways, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-3,4,5-trihydroxypentanal: A stereoisomer with different spatial arrangement of hydroxyl groups.
(3S,4R)-3,4,5-trihydroxypentanal: Another stereoisomer with distinct stereochemistry.
(3R,4S)-3,4,5-trihydroxypentanal: A stereoisomer with a unique configuration.
Uniqueness
(3S,4S)-3,4,5-trihydroxypentanal is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. This distinct configuration can result in different biological activities and applications compared to its stereoisomers.
Properties
Molecular Formula |
C5H10O4 |
|---|---|
Molecular Weight |
134.13 g/mol |
IUPAC Name |
(3S,4S)-3,4,5-trihydroxypentanal |
InChI |
InChI=1S/C5H10O4/c6-2-1-4(8)5(9)3-7/h2,4-5,7-9H,1,3H2/t4-,5-/m0/s1 |
InChI Key |
ASJSAQIRZKANQN-WHFBIAKZSA-N |
Isomeric SMILES |
C(C=O)[C@@H]([C@H](CO)O)O |
Canonical SMILES |
C(C=O)C(C(CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


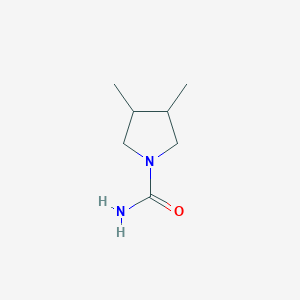
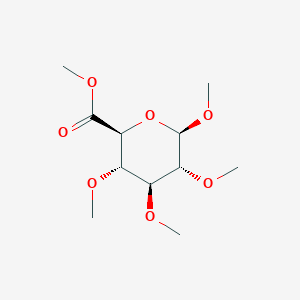

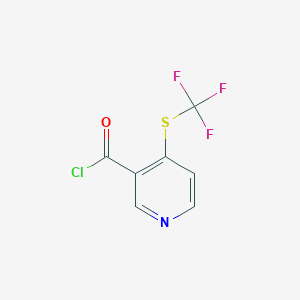

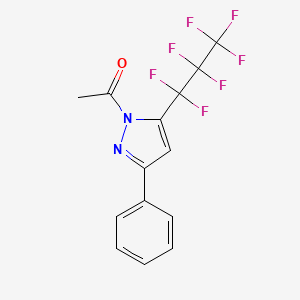
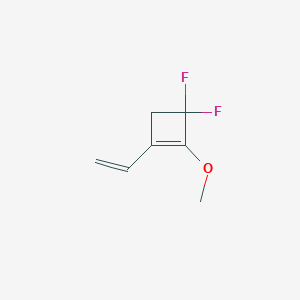
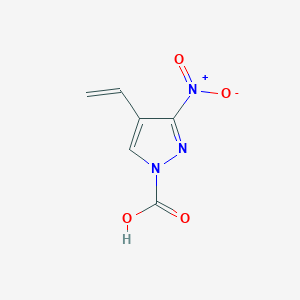
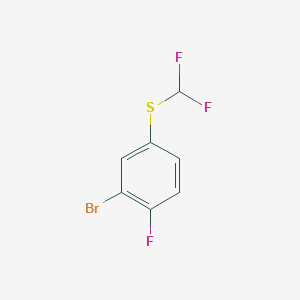
![4-Amino-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15203899.png)
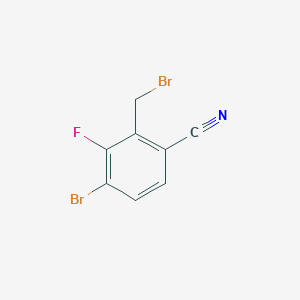
![7-(Methylthio)benzo[d]oxazol-2-amine](/img/structure/B15203920.png)
